molecular formula C13H16ClNO2 B3364769 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1184158-54-0

2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B3364769
CAS No.: 1184158-54-0
M. Wt: 253.72
InChI Key: SQPAYSUNQXZZOE-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one: is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-methoxyphenyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrolidine, and chloroacetyl chloride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Hydrolysis: The chloroethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its ability to form stable complexes with transition metals.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting neurological disorders and cancer.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrrolidine ring and the methoxyphenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethan-1-one
  • 2-Chloro-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethan-1-one
  • 2-Chloro-1-[2-(4-nitrophenyl)pyrrolidin-1-yl]ethan-1-one

Uniqueness

  • Methoxy Group : The presence of the methoxy group in 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one enhances its electron-donating properties, influencing its reactivity and binding characteristics.
  • Biological Activity : This compound may exhibit unique biological activities compared to its analogs due to the specific electronic and steric effects imparted by the methoxy group.

Properties

IUPAC Name

2-chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)12-3-2-8-15(12)13(16)9-14/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPAYSUNQXZZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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